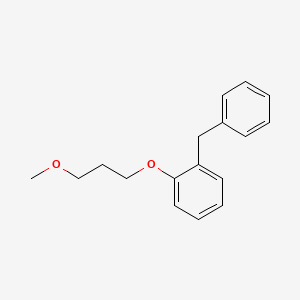

1-Benzyl-2-(3-methoxypropoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920296-99-7 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-benzyl-2-(3-methoxypropoxy)benzene |

InChI |

InChI=1S/C17H20O2/c1-18-12-7-13-19-17-11-6-5-10-16(17)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 |

InChI Key |

JQABZYKNAUZYSP-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Benzyl 2 3 Methoxypropoxy Benzene

Retrosynthetic Analysis of 1-Benzyl-2-(3-methoxypropoxy)benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Strategies and Key Precursors

The most logical disconnection for an ether is the carbon-oxygen bond. For this compound, there are two potential C-O bond disconnections to consider, leading to two primary synthetic routes.

Disconnection A (Ar-O bond): This involves breaking the bond between the benzene (B151609) ring and the propoxy side chain. This strategy identifies 2-benzylphenol (B1197477) and a suitable 3-methoxypropyl halide or sulfonate as the key precursors.

Disconnection B (O-Alkyl bond): This involves cleaving the bond between the oxygen and the 3-methoxypropyl group. This approach also points to 2-benzylphenol and a 3-methoxypropyl electrophile.

A third disconnection can be considered at the benzylic C-C bond, which would be an earlier-stage disconnection in a longer synthetic route. However, for the final etherification step, the C-O disconnections are most direct.

The key precursors identified through this analysis are:

2-Benzylphenol

1-bromo-3-methoxypropane (B1268092) (or a related electrophile)

3-methoxypropan-1-ol

Evaluation of Potential Synthetic Routes

Route 1: Based on Disconnection A & B (Etherification of 2-Benzylphenol)

This is the most straightforward and convergent approach. The synthesis would begin with the commercially available 2-benzylphenol. This phenol (B47542) would then be O-alkylated using a 3-methoxypropyl electrophile. This route is highly convergent as it combines two key fragments in a single step.

Route 2: Building the Benzyl (B1604629) Group Last

Given the efficiency and convergency, Route 1 is the preferred synthetic strategy.

Conventional Synthetic Approaches to Aryl Alkyl Ethers

Williamson Ether Synthesis and its Adaptations for this compound

The Williamson ether synthesis is a classic and widely used method for preparing ethers. vaia.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. vaia.comyoutube.com

For the synthesis of this compound, 2-benzylphenol would first be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an appropriate 3-methoxypropyl electrophile.

Reaction Scheme:

Deprotonation: 2-benzylphenol is treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) to generate the sodium or potassium 2-benzylphenoxide.

Nucleophilic Substitution: The phenoxide is then reacted with 1-bromo-3-methoxypropane. The reaction proceeds via an SN2 mechanism to yield the target ether.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Benzylphenol | 1-bromo-3-methoxypropane | NaH | DMF | This compound |

| 2-Benzylphenol | 1-chloro-3-methoxypropane | K2CO3 | Acetonitrile | This compound |

The choice of leaving group on the 3-methoxypropyl chain is crucial. Bromides are generally more reactive than chlorides in SN2 reactions. doubtnut.com The use of a primary electrophile minimizes the risk of competing elimination reactions. doubtnut.com

Transition Metal-Catalyzed Etherification Reactions in the Synthesis of this compound

Transition metal-catalyzed reactions, particularly copper-catalyzed Ullmann-type couplings, provide an alternative to the classical Williamson ether synthesis, especially for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org While typically used for coupling aryl halides with alcohols, adaptations can be envisioned for the synthesis of this compound.

In a hypothetical application to this synthesis, one could couple an aryl halide with 3-methoxypropan-1-ol.

Hypothetical Ullmann-type Reaction Scheme:

This would involve the reaction of 2-benzyl-1-halobenzene with 3-methoxypropan-1-ol in the presence of a copper catalyst, a ligand, and a base.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Product |

| 2-Benzyl-1-iodobenzene | 3-methoxypropan-1-ol | CuI | 1,10-Phenanthroline | Cs2CO3 | This compound |

| 2-Benzyl-1-bromobenzene | 3-methoxypropan-1-ol | Cu(OAc)2 | DMEDA | K3PO4 | This compound |

The traditional Ullmann condensation often requires harsh reaction conditions, such as high temperatures. wikipedia.org However, modern advancements have led to the development of milder catalytic systems. wikipedia.orgmdpi.com This approach is generally less direct for this specific target compared to the Williamson ether synthesis due to the need to prepare the 2-benzyl-1-halobenzene precursor.

Modern and Sustainable Synthetic Protocols for this compound

Recent efforts in organic synthesis have focused on the development of more sustainable and environmentally friendly protocols. For ether synthesis, this includes the use of greener solvents, catalyst-free conditions, and alternative activating methods.

One such approach could involve a phase-transfer catalyzed (PTC) Williamson ether synthesis. This method avoids the need for anhydrous conditions and strong, hazardous bases like sodium hydride.

Phase-Transfer Catalyzed Synthesis:

In this setup, 2-benzylphenol and 1-bromo-3-methoxypropane could be reacted in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) and a milder base like sodium hydroxide. The catalyst facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.

Another modern approach is the use of dialkyl carbonates as green alkylating agents. In a potential application, 2-benzylphenol could be reacted with 3-methoxypropyl methyl carbonate under basic conditions. This method avoids the use of alkyl halides and produces non-toxic byproducts.

| Reactant 1 | Alkylating Agent | Catalyst/Base | Conditions |

| 2-Benzylphenol | 1-bromo-3-methoxypropane | TBAB / NaOH | Toluene/Water, 80 °C |

| 2-Benzylphenol | 3-methoxypropyl methyl carbonate | K2CO3 | High Temperature |

These modern methods offer advantages in terms of reduced waste, milder reaction conditions, and improved safety profiles, aligning with the principles of green chemistry.

Photoredox Catalysis and Light-Mediated Transformations in Aryl Ether Formation

Modern organic synthesis has increasingly embraced photoredox catalysis for its ability to forge chemical bonds under exceptionally mild conditions. For the synthesis of aryl ethers, dual catalytic systems, often combining a photoredox catalyst with a transition metal like nickel or copper, have proven particularly effective. acs.org These reactions can be driven by visible light, offering a more sustainable energy source compared to traditional thermal methods. thieme-connect.com

In a potential synthesis of this compound, a visible-light-driven, copper-catalyzed C(sp³)–O cross-coupling could be employed. thieme-connect.com This process might involve the reaction of a phenol with a benzylic radical precursor. The copper catalyst can act as both a photosensitizer, initiating the single-electron transfer (SET) process, and as the cross-coupling catalyst. thieme-connect.com Alternatively, a dual nickel/photoredox-catalyzed aryl etherification could be utilized. acs.org This approach can generate aryl radicals from aryl halides, which then couple with an alcohol. nih.gov Such light-mediated transformations often exhibit broad functional group tolerance and proceed under gentle conditions, which is advantageous for complex molecule synthesis. thieme-connect.com

Recent advancements have even enabled the use of near-infrared (NIR) light through triplet-triplet annihilation upconversion systems, which generate a highly oxidizing excited state capable of driving the catalytic cycle while minimizing potential side reactions caused by high-energy blue light. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are integral to modern synthetic design, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. The synthesis of this compound can be designed to align with these principles in several ways.

One of the core tenets of green chemistry is the use of less hazardous chemical syntheses. youtube.com Employing photoredox catalysis, which operates at ambient temperatures and uses visible light, significantly reduces the energy demands compared to high-temperature classical methods. acs.org Furthermore, this approach can circumvent the need for harsh bases or carcinogenic solvents, which are often used in traditional syntheses. For instance, replacing a carcinogenic solvent like benzene with a safer alternative like glucose (in a relevant context) exemplifies this principle. youtube.com

The generation of water as the sole by-product in certain catalytic transformations highlights the high atom economy of these modern methods. researchgate.net Hydrolysis reactions catalyzed by photoredox systems and vanadate, for example, can cleave C-O bonds with high selectivity and atom economy at room temperature. acs.org By designing a synthetic route that maximizes the incorporation of all starting materials into the final product and utilizes benign solvents and catalysts, the environmental footprint of producing this compound can be substantially reduced.

Flow Chemistry Applications for Efficient Production

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch reactor, offers significant advantages for the efficient and safe production of chemicals. researchgate.net Its application to the synthesis of this compound would enable precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control is particularly beneficial for highly exothermic or rapid reactions, such as nitrations or brominations, as the high surface-area-to-volume ratio in microreactors allows for superior heat dissipation, enhancing safety. researchgate.netuniqsis.com

For a multi-step synthesis, a "telescoped" reaction sequence can be implemented where the product of one reactor flows directly into the next, where new reagents or catalysts are introduced. nih.gov This minimizes manual handling and reduces the isolation of potentially hazardous intermediates. d-nb.info Flow chemistry is also highly scalable; a process optimized on a milligram scale can often be scaled to produce gram or kilogram quantities simply by running the system for a longer duration or by using larger reactors. uniqsis.comd-nb.info This makes it an attractive method for industrial production, where efficiency, safety, and consistency are paramount. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Maximizing the yield and purity of the target compound requires systematic optimization of various reaction parameters.

Catalyst Screening and Ligand Effects

The choice of catalyst and associated ligands is crucial in transition metal-catalyzed cross-coupling reactions. For a hypothetical nickel/photoredox-catalyzed synthesis of this compound, a screening process would be essential. High-throughput experimentation can rapidly evaluate a library of ligands, such as bi-oxazolines (BiOX), to identify those that provide the highest yield and enantioselectivity (if a chiral center were present). nih.gov

The ligand-to-metal ratio is another critical parameter. For instance, studies have shown that increasing the ligand concentration relative to the nickel catalyst can improve reaction yields for challenging substrates. nih.gov In copper-catalyzed reactions, the process can sometimes be effective even under ligand-free conditions, which simplifies the procedure and reduces costs. researchgate.net However, the addition of a specific ligand can prevent catalyst deactivation and improve product yields.

Table 1: Hypothetical Catalyst and Ligand Screening Reaction conditions based on a model Ni/Photoredox coupling.

| Entry | Catalyst (mol %) | Ligand (mol %) | Yield (%) |

| 1 | NiBr₂·glyme (10) | L1 (BiOX) (30) | 81 |

| 2 | NiBr₂·glyme (10) | L2 (BiOX) (30) | 80 |

| 3 | NiBr₂·glyme (10) | L1 (BiOX) (10) | 65 |

| 4 | NiBr₂·glyme (5) | L1 (BiOX) (15) | 78 |

| 5 | CuI (10) | None | 55 |

| 6 | CuI (10) | Phenanthroline (15) | 75 |

This table is interactive. Click on the headers to sort the data.

Solvent Effects and Temperature Control

The reaction solvent plays a multifaceted role, influencing reactant solubility, catalyst stability, and reaction kinetics. In many cross-coupling reactions, polar aprotic solvents such as DMF, DMSO, or MeCN are effective. researchgate.netplos.org The optimal solvent is often determined empirically. For instance, in one study, MeCN was found to be superior to other solvents like DMF or DMSO for a particular cyclization reaction. researchgate.net The solubility of starting materials can also be a key factor; sometimes, a solvent in which a reagent is sparingly soluble can lead to higher product yields. nih.gov

Temperature is another critical parameter. While photoredox reactions can often proceed at ambient temperature, some thermal energy may be required to overcome activation barriers. Optimization studies typically involve screening a range of temperatures. For a given reaction, it was found that increasing the temperature from ambient to 90 °C significantly improved the product yield. researchgate.net

Table 2: Hypothetical Solvent and Temperature Optimization Reaction conditions based on a model base-mediated etherification.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | DMF | Cs₂CO₃ | 25 | 45 |

| 2 | DMSO | Cs₂CO₃ | 25 | 42 |

| 3 | MeCN | Cs₂CO₃ | 25 | 55 |

| 4 | MeCN | K₂CO₃ | 90 | 85 |

| 5 | MeCN | Cs₂CO₃ | 90 | 93 |

| 6 | Dioxane | Cs₂CO₃ | 90 | 78 |

This table is interactive. Click on the headers to sort the data.

Process Scale-Up Considerations

Translating a laboratory-scale synthesis to industrial production introduces a new set of challenges. Batch scale-up can be hampered by issues with heat transfer, mixing, and safety, especially for exothermic reactions or those involving hazardous reagents. d-nb.info

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 2 3 Methoxypropoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment and quantity of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-2-(3-methoxypropoxy)benzene is anticipated to display distinct signals corresponding to the various proton environments. Protons on carbons adjacent to an ether oxygen are expected to be deshielded and appear at a lower field (higher ppm value). libretexts.orglibretexts.org The aromatic protons of the two benzene (B151609) rings will appear in the characteristic aromatic region, typically between 6.8 and 7.5 ppm. The benzylic protons (Ar-CH₂-O) and the protons of the methoxypropoxy chain will exhibit specific chemical shifts and coupling patterns, allowing for their unambiguous assignment. Hydrogens on a carbon next to an ether oxygen typically resonate in the 3.4 to 4.5 δ range. pressbooks.pub

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.25-7.40 | Multiplet | 5H |

| Aromatic Protons (C₆H₄) | 6.80-7.10 | Multiplet | 4H |

| Benzyl (B1604629) Protons (Ar-CH₂-O) | 5.10 | Singlet | 2H |

| O-CH₂ (propoxy) | 4.10 | Triplet | 2H |

| O-CH₂ (propoxy) | 3.60 | Triplet | 2H |

| O-CH₃ (methoxy) | 3.35 | Singlet | 3H |

| CH₂ (propoxy) | 2.05 | Quintet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbon atoms attached to electronegative oxygen atoms are characteristically shifted downfield. libretexts.orgpressbooks.pub The spectrum will distinguish between the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the methoxypropoxy group. Ether carbon atoms typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum. pressbooks.pub

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-O) | 157.0 |

| Aromatic C (quaternary, C-O) | 148.0 |

| Aromatic C (quaternary) | 137.5 |

| Aromatic CH | 127.0-130.0 |

| Aromatic CH | 112.0-122.0 |

| Benzyl CH₂ | 71.0 |

| O-CH₂ (propoxy) | 69.0 |

| O-CH₂ (propoxy) | 67.0 |

| O-CH₃ (methoxy) | 59.0 |

| CH₂ (propoxy) | 30.0 |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, providing definitive structural proof. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the propoxy chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. youtube.com This can help to determine the preferred conformation of the molecule, for example, by showing spatial proximity between the benzylic protons and certain protons of the substituted benzene ring.

Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Information Gained |

| COSY | (O-CH₂-CH₂ -CH₂-O) ↔ (O -CH₂-CH₂-CH₂ -O) | Confirms connectivity within the propoxy chain. |

| HSQC | Aromatic Protons ↔ Aromatic Carbons | Assigns aromatic carbon signals. |

| Benzylic Protons ↔ Benzylic Carbon | Assigns the benzylic carbon signal. | |

| Methoxypropoxy Protons ↔ Methoxypropoxy Carbons | Assigns the aliphatic carbon signals. | |

| HMBC | Benzylic Protons ↔ Quaternary Aromatic Carbon (C-O) | Confirms the benzyl ether linkage. |

| Methoxy (B1213986) Protons ↔ Propoxy Carbon (O-CH₂) | Confirms the methoxypropoxy linkage. | |

| NOESY | Benzylic Protons ↔ Ortho Protons of Benzene Ring | Provides conformational information. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq Ethers are sometimes difficult to identify by IR spectroscopy alone, as their C-O stretching absorption falls in a region where many other absorptions can occur. pressbooks.pub However, for an aromatic ether like this compound, characteristic bands can be observed. Phenyl alkyl ethers typically show two strong C–O stretching absorbances. pressbooks.pub

The spectrum of this compound is expected to show:

Aromatic C-H stretching: vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching: vibrations just below 3000 cm⁻¹. fiveable.me

Aromatic C=C stretching: absorptions in the 1600-1450 cm⁻¹ region.

C-O ether stretching: strong, characteristic bands in the 1250-1050 cm⁻¹ region. pressbooks.pub The presence of both alkyl and aryl ether linkages may result in multiple strong peaks in this area. spectroscopyonline.com

Out-of-plane C-H bending: bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene rings.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl-O) | 1270-1230 | Strong |

| Asymmetric C-O-C Stretch (Alkyl-O) | 1150-1085 | Strong |

| C-H Bending (Out-of-plane) | 900-675 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. uobasrah.edu.iq

Different ionization techniques can be employed to generate ions from the sample molecule.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The most common fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom, leading to the formation of a stable oxonium ion. readchemistry.com For this compound, the most prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments would arise from the cleavage of the methoxypropoxy chain.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques that typically result in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). These techniques would be ideal for confirming the molecular weight of the compound. Fragmentation of benzyl ethers under these conditions can also occur, sometimes involving complex rearrangements. researchgate.netnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound (under EI)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 258 | [C₁₇H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₀H₁₅O₂]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

| 89 | [C₅H₉O₂]⁺ | Methoxypropoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [C₃H₇O]⁺ | Fragment from methoxypropoxy chain |

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This enables the calculation of the precise molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₇H₂₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. organic-chemistry.org For organic molecules, particularly those containing chromophores like aromatic rings, UV-Vis spectroscopy provides valuable information about the electronic structure. science-softcon.de In the case of this compound, the aromatic rings constitute the primary chromophores responsible for UV absorption.

The absorption of UV radiation promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). nih.gov In aromatic systems like benzene, the most significant electronic transitions are of the π → π* type, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. researchgate.netnih.gov

The UV spectrum of benzene itself is known to exhibit three absorption bands, which are often modified by the presence of substituents on the ring. researchgate.net The substitution on the benzene rings in this compound—a benzyl group and a methoxypropoxy group—influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Substituents can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands. science-softcon.de The presence of an ether linkage and alkyl groups is generally expected to result in slight bathochromic shifts of the benzene absorption bands.

The UV-Vis spectrum of this compound would be recorded using a spectrophotometer, typically in a solvent like ethanol (B145695) or cyclohexane. The resulting spectrum is a plot of absorbance versus wavelength. The key parameters obtained from this analysis are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| λmax (nm) | Data not available in search results |

| **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Data not available in search results |

| Solvent | Typically Ethanol or Cyclohexane |

| Transitions | π → π* |

The expected UV spectrum for this compound would show characteristic absorptions in the UV region, likely with a primary absorption band around 260-270 nm, which is typical for substituted benzenes. The intensity of this absorption, quantified by the molar absorptivity, provides further insight into the electronic structure of the molecule.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.govnih.gov This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms of each element in the compound. Confirmation of the empirical formula is a critical step in verifying the identity and purity of a newly synthesized compound.

The molecular formula for this compound is C₁₇H₂₀O₂. To determine the theoretical elemental composition, the molar mass of the compound and the atomic masses of its constituent elements are used.

Molar Mass of C₁₇H₂₀O₂ = (17 × 12.011) + (20 × 1.008) + (2 × 15.999) = 204.187 + 20.160 + 31.998 = 256.345 g/mol

The theoretical percentage of each element is then calculated as follows:

% Carbon (C) = (204.187 / 256.345) × 100% ≈ 79.65%

% Hydrogen (H) = (20.160 / 256.345) × 100% ≈ 7.86%

% Oxygen (O) = (31.998 / 256.345) × 100% ≈ 12.48%

Experimentally, a weighed sample of this compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The masses of CO₂ and H₂O are then used to calculate the masses and percentages of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared with the theoretical values. A close agreement between the experimental and theoretical percentages confirms the empirical formula of the compound.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 79.65 | Data not available in search results |

| Hydrogen (H) | 7.86 | Data not available in search results |

| Oxygen (O) | 12.48 | Data not available in search results |

The congruence of the experimental elemental analysis data with the theoretical values calculated from the proposed structure provides strong evidence for the successful synthesis and purity of this compound.

Mechanistic Investigations of Reactions Involving 1 Benzyl 2 3 Methoxypropoxy Benzene

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 1-Benzyl-2-(3-methoxypropoxy)benzene are largely dictated by the interplay of its aromatic and aliphatic moieties. Key reactions can be categorized based on the reactive site: the benzene (B151609) ring, the benzylic position, and the ether functionalities.

Electrophilic Aromatic Substitution: The benzene ring, activated by two electron-donating alkoxy groups (the benzyl (B1604629) group is a weak activating group), is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents play a pivotal role in determining the regioselectivity of these reactions. The methoxypropoxy group at the 2-position and the benzyl group at the 1-position will direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6.

A plausible reaction pathway for an EAS reaction, such as nitration, would involve the generation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electrophile would then attack the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base would restore the aromaticity of the ring, yielding the substituted product.

Reactions at the Benzylic Position: The methylene (B1212753) bridge of the benzyl group is a site of enhanced reactivity due to its ability to stabilize radical, cationic, and anionic intermediates through resonance with the adjacent benzene ring.

Free Radical Halogenation: In the presence of a radical initiator, such as N-bromosuccinimide (NBS) and light, selective halogenation at the benzylic carbon can occur. The mechanism proceeds through a radical chain reaction involving the formation of a resonance-stabilized benzylic radical.

Oxidation: Strong oxidizing agents can convert the benzylic methylene group to a carbonyl group. The reaction mechanism can be complex and depends on the specific oxidant used.

Ether Cleavage: The ether linkages, particularly the 3-methoxypropoxy group, can be cleaved under harsh acidic conditions, typically involving strong acids like HBr or HI. The reaction likely proceeds via a protonated ether intermediate, followed by nucleophilic attack by the halide ion in an Sₙ2 or Sₙ1 manner, depending on the structure of the ether.

A related compound, 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene, is noted as an intermediate in the synthesis of Aliskiren google.com. This suggests that reactions involving the aromatic ring, such as metal-halogen exchange to form an organometallic intermediate followed by coupling reactions, are relevant pathways for functionalizing this molecular scaffold.

Kinetic Studies and Rate Determining Steps in Molecular Transformations

For electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex. The stability of this carbocation intermediate directly influences the reaction rate. The presence of two electron-donating groups (benzyl and methoxypropoxy) on the benzene ring of this compound would be expected to increase the rate of EAS compared to unsubstituted benzene due to the stabilization of the positive charge in the arenium ion intermediate.

A study on the reaction kinetics of 4-methoxy ortho-benzoquinone, a related structure with a methoxy-substituted benzene ring, highlighted the reactivity of such systems towards nucleophiles, with rate constants determined for reactions with thiols and ascorbate nih.gov. While not directly comparable, this indicates that the substituted benzene ring can be susceptible to various reactions with measurable kinetics.

Interactive Data Table: Expected Relative Rates of Electrophilic Aromatic Substitution

| Reactant | Relative Rate of Nitration (Approximate) |

| Benzene | 1 |

| Toluene (contains an activating methyl group) | 25 |

| Anisole (contains a strongly activating methoxy (B1213986) group) | 1,000 |

| This compound | > 1,000 (Estimated) |

Note: The relative rate for this compound is an estimation based on the presence of multiple activating groups.

Thermodynamic Considerations for Structural Stability and Reactivity

The thermodynamic stability of this compound is influenced by several factors, including the resonance stabilization of the aromatic ring and the steric interactions between the substituents. The presence of two substituents in an ortho relationship (the benzyl and methoxypropoxy groups) can introduce some degree of steric strain, which may slightly decrease its thermodynamic stability compared to isomers with a meta or para arrangement.

In chemical reactions, the relative energies of the reactants, intermediates, transition states, and products determine the thermodynamic feasibility and the position of equilibrium.

In electrophilic aromatic substitution , the formation of the aromatic product is a thermodynamically favorable process due to the high stability of the restored aromatic system.

The formation of benzylic intermediates (radicals, cations, or anions) is energetically more favorable than the formation of their non-benzylic counterparts due to resonance stabilization. This thermodynamic factor contributes to the high reactivity of the benzylic position.

Investigation of Stereoelectronic Effects in Molecular Transformations

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on the outcome of a reaction, are important in understanding the reactivity of this compound.

In electrophilic aromatic substitution , the orientation of the alkoxy group can influence the donation of its lone pair of electrons into the aromatic π-system. For the methoxypropoxy group, the conformation of the ether chain could subtly affect the extent of this electron donation and thus the activation of the ring.

For reactions occurring at the benzylic position , the stereoelectronic environment is critical. The stability of a benzylic carbocation, for example, is maximized when the empty p-orbital of the cationic carbon is aligned with the p-orbitals of the aromatic ring, allowing for effective delocalization of the positive charge. Any steric hindrance from the adjacent ortho methoxypropoxy group that prevents this optimal alignment could potentially decrease the stability of the intermediate and slow down the reaction rate.

While no specific studies on the stereoelectronic effects in reactions of this compound have been found, research on related systems, such as benzyl ethers, provides insights organic-chemistry.org. The cleavage and formation of benzyl ethers, for instance, are subject to stereoelectronic control during the nucleophilic attack or departure of the leaving group.

Computational Chemistry and Theoretical Studies on 1 Benzyl 2 3 Methoxypropoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 1-Benzyl-2-(3-methoxypropoxy)benzene. These methods, grounded in the principles of quantum mechanics, provide insights into electron distribution, orbital energies, and molecular properties that govern chemical behavior.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. These "first-principles" approaches solve the Schrödinger equation for a given molecule. For a molecule such as this compound, methods like Hartree-Fock (HF) theory would provide a foundational approximation of the electronic structure. More advanced and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer higher accuracy by incorporating electron correlation effects. These calculations could be used to determine the optimized geometry, total energy, and orbital energies of the molecule. While highly accurate, the computational cost of these methods, especially for a molecule of this size, can be substantial.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. For this compound, DFT calculations using various functionals, such as B3LYP, are commonly employed to predict a wide range of properties. biointerfaceresearch.comepstem.netresearchgate.net These include geometric parameters (bond lengths and angles), vibrational frequencies for comparison with experimental infrared and Raman spectra, and electronic properties like HOMO-LUMO energy gaps, which are crucial for assessing the molecule's kinetic stability and reactivity. nih.gov The molecular electrostatic potential (MEP) can also be mapped to identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

A hypothetical DFT study on this compound might involve the following steps:

Geometry optimization to find the lowest energy conformation of the molecule.

Calculation of vibrational frequencies to confirm the optimized structure as a true minimum on the potential energy surface.

Analysis of frontier molecular orbitals (HOMO and LUMO) to understand charge transfer possibilities.

Calculation of reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index.

Interactive Data Table: Hypothetical DFT-Calculated Parameters for this compound

Since no specific experimental or computational data for this compound is available in the searched literature, the following table is a hypothetical representation of the types of data that would be generated from DFT calculations.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X.XXXX Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y.YY eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z.ZZ eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule. |

Semi-Empirical Methods

Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods. yu.edu.jo These approaches use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. yu.edu.jo Methods like AM1 and PM3 could be applied to this compound for initial conformational searches or for studying very large systems where higher-level calculations are not feasible. biointerfaceresearch.com While not as precise for electronic properties, they can provide valuable qualitative insights into molecular geometry and relative energies of different conformers. yu.edu.jo

Simulations of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For hypothetical reactions involving this compound, such as electrophilic aromatic substitution or ether cleavage, DFT could be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. These simulations offer a level of detail about reaction mechanisms that is often difficult to obtain through experimental methods alone.

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Vibrational Spectroscopy: The calculation of vibrational frequencies can be compared with experimental IR and Raman spectra to help assign the observed peaks to specific molecular vibrations, such as C-H stretches of the benzene (B151609) rings or C-O stretches of the ether linkages. nih.gov

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. epstem.net These predicted chemical shifts can be compared with experimental spectra to confirm the proposed structure of this compound. epstem.net

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

As no specific data is available, this table illustrates the kind of information that would be generated.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-7.5 ppm; Benzyl (B1604629) CH₂: 5.0-5.5 ppm; OCH₂: 3.5-4.0 ppm; CH₂: 1.8-2.2 ppm; OCH₃: 3.2-3.6 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-160 ppm; Benzyl CH₂: 70-80 ppm; OCH₂: 65-75 ppm; CH₂: 25-35 ppm; OCH₃: 55-65 ppm |

| Infrared (IR) | Vibrational Frequency (ν) | Aromatic C-H stretch: ~3030 cm⁻¹; Aliphatic C-H stretch: 2850-2960 cm⁻¹; C-O-C stretch: 1050-1150 cm⁻¹ |

Research on this compound Remains Limited

Despite its defined chemical structure, publicly available scientific literature lacks specific computational and theoretical studies on the compound this compound.

A thorough search of chemical databases and research repositories has revealed no dedicated studies analyzing the intermolecular interactions and solvation effects of this particular molecule. While computational chemistry is a powerful tool for predicting molecular behavior, including how a compound interacts with itself and with solvents, such analyses have not been published for this compound.

Theoretical studies, which often employ methods like Density Functional Theory (DFT) or Hirshfeld surface analysis, provide deep insights into the electronic properties and non-covalent interactions that govern a molecule's behavior in various environments. These studies are crucial for understanding a compound's potential applications in materials science and medicinal chemistry. However, at present, no such research has been made public for this compound.

The absence of this data means that key aspects of its molecular behavior, such as its hydrogen bonding capabilities, van der Waals forces, and how it is stabilized in different solvents, remain uncharacterized in the scientific literature. While research exists for structurally related compounds containing benzyl or methoxypropoxy moieties, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric contributions of its specific arrangement of functional groups.

Further research, including dedicated computational modeling and experimental validation, would be necessary to elucidate the specific intermolecular interactions and solvation effects of this compound.

Chemical Derivatization Strategies for 1 Benzyl 2 3 Methoxypropoxy Benzene

Derivatization for Enhanced Analytical Performance

Improved Chromatographic Resolution and Detection Sensitivity

In high-performance liquid chromatography (HPLC), achieving adequate separation of analytes from complex matrices is paramount. mastelf.comchromtech.comresearchgate.net The resolution of chromatographic peaks can be enhanced by modifying the analyte's structure to alter its interaction with the stationary and mobile phases. chromtech.comlibretexts.org For a relatively non-polar compound like 1-Benzyl-2-(3-methoxypropoxy)benzene, derivatization can introduce polar functional groups, which can significantly improve its retention and separation characteristics, particularly in reversed-phase HPLC. chromtech.com

Strategies to improve HPLC resolution often involve adjusting the mobile phase composition, selecting an appropriate stationary phase, and controlling temperature and flow rate. mastelf.comchromtech.com However, when these method optimizations are insufficient, chemical derivatization becomes a valuable alternative. nih.gov By introducing a polar handle onto the molecule, its hydrophobicity is altered, leading to changes in retention time and potentially better separation from interfering compounds. psu.edu For instance, hydroxylation of the benzyl (B1604629) ring followed by esterification could be employed to introduce a more polar moiety, thereby modulating its chromatographic behavior.

Furthermore, derivatization can enhance detection sensitivity. While the benzene (B151609) ring provides some UV absorbance, introducing a highly UV-active chromophore can substantially lower the limit of detection. libretexts.org

Table 1: Hypothetical Derivatization Strategies for Improved HPLC Performance

| Derivatization Strategy | Reagents | Resulting Functional Group | Expected Impact on HPLC |

| Aromatic Nitration | HNO₃/H₂SO₄ | Nitro group (-NO₂) | Increased polarity, enhanced UV detection |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Acetyl group (-COCH₃) | Increased polarity, altered retention |

| Ether Cleavage & Esterification | HBr, then Acetic Anhydride | Acetate ester (-OCOCH₃) | Increased polarity, potential for improved resolution |

Formation of Volatile Derivatives for Gas Chromatography

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.czresearchgate.net However, this compound, with its relatively high molecular weight and boiling point, may exhibit poor chromatographic performance, including broad peaks and long retention times. To make it more amenable to GC analysis, derivatization strategies can be employed to increase its volatility. research-solution.comweber.hu

A common approach involves the cleavage of the ether bonds, which are less volatile, to produce smaller, more volatile fragments. wikipedia.orgmasterorganicchemistry.com The ether linkages in this compound can be cleaved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This would yield more volatile alcohol and alkyl halide fragments.

Following ether cleavage, the resulting hydroxyl groups can be further derivatized to enhance volatility and improve peak shape. The most common methods for this are silylation, acylation, and alkylation. psu.eduresearch-solution.com Silylation, the reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, effectively reducing intermolecular hydrogen bonding and increasing volatility. research-solution.com

Table 2: Proposed Two-Step Derivatization for GC Analysis

| Step | Reaction | Reagents | Product for Subsequent Step/Analysis | Purpose |

| 1 | Ether Cleavage | Concentrated HI or HBr, heat | Mixture of phenols, alcohols, and alkyl halides | Break down the large molecule into smaller, more volatile fragments |

| 2 | Silylation | BSTFA or TMCS | Trimethylsilyl ethers and other silylated derivatives | Increase volatility and thermal stability of the fragments for GC analysis |

Introduction of Chromophores or Fluorophores for Spectrophotometric Detection

For highly sensitive detection, particularly in HPLC, derivatization to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) is a widely used strategy. nih.govlibretexts.org This is especially beneficial when the native analyte has a low UV absorbance or is non-fluorescent. libretexts.org

The introduction of such a tag on this compound would likely require a two-step process. First, a reactive functional group would need to be installed on the molecule. This could be achieved through reactions such as:

Nitration followed by reduction: Introducing a nitro group onto the benzyl ring, which can then be reduced to an amine. This primary amine can then be reacted with a variety of labeling reagents.

Friedel-Crafts acylation: This introduces a ketone, which can be a site for subsequent derivatization.

Ether cleavage: Cleavage of the ether bonds to generate a phenol (B47542) or alcohol.

Once a suitable functional group is present, a chromophoric or fluorophoric tag can be attached. For example, a resulting phenolic hydroxyl group could be reacted with dansyl chloride to yield a highly fluorescent derivative. Similarly, an amino group could be reacted with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) to produce a strongly UV-absorbing dinitrophenyl (DNP) derivative. libretexts.org The choice of derivatizing agent depends on the detector being used and the required sensitivity. libretexts.orgchromatographyonline.com

Derivatization for Modulating Reactivity and Synthetic Utility

Beyond analytical applications, chemical derivatization plays a crucial role in organic synthesis. By modifying the structure of this compound, its reactivity can be controlled, and it can be converted into a variety of other useful compounds.

Selective Protection and Deprotection Strategies

In the context of a more complex synthesis, the functional groups within this compound might need to be masked or protected to prevent them from reacting under certain conditions. The benzyl ether functionality is itself a common protecting group for alcohols. organic-chemistry.org However, if a reaction needs to be performed elsewhere on the molecule, the ether oxygen could be temporarily protected.

More relevantly, selective deprotection strategies can be employed if the benzyl group or the methoxypropoxy group are serving as protecting groups for a diol. The benzyl group can be removed under various conditions, including hydrogenolysis (e.g., H₂ over Pd/C) or by using strong acids. organic-chemistry.org

A particularly useful strategy involves the use of a p-methoxybenzyl (PMB) ether as a protecting group, which is structurally related to the benzyl ether in the target molecule. PMB ethers can be selectively cleaved under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-p-benzoquinone, DDQ) in the presence of a standard benzyl ether, which is stable to these conditions. organic-chemistry.orgmpg.de Conversely, methods have been developed for the selective deprotection of benzyl ethers in the presence of PMB ethers under reductive conditions. wikipedia.org This orthogonality allows for the sequential deprotection of different hydroxyl groups in a polyfunctional molecule.

Table 3: Selective Deprotection Strategies for Benzyl and Related Ethers

| Protecting Group | Deprotection Reagent | Conditions | Selectivity |

| Benzyl (Bn) | H₂, Pd/C | Reductive | Cleaves Bn, may affect other reducible groups |

| Benzyl (Bn) | BCl₃ | Lewis Acidic | Strong, can cleave other ethers |

| p-Methoxybenzyl (PMB) | DDQ | Oxidative | Cleaves PMB selectively over Bn |

| Benzyl (Bn) | Na/NH₃ (Birch) | Dissolving Metal Reduction | Harsh, reduces aromatic ring |

Advanced Synthetic Transformations and Chemical Utility of 1 Benzyl 2 3 Methoxypropoxy Benzene

Exploration of Aromatic Substitutions and Functionalization Reactions

The core benzene (B151609) ring of 1-Benzyl-2-(3-methoxypropoxy)benzene is adorned with two substituents: a benzyl (B1604629) group and a 3-methoxypropoxy group. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this ring are governed by the electronic effects of these groups. msu.edulibretexts.org The 3-methoxypropoxy group, an ether, is a strong activating group due to the lone pairs on the oxygen atom directly bonded to the ring, which can be donated through resonance. askthenerd.comyoutube.com The benzyl group is a weak activating group. Both are ortho, para-directors. libretexts.org

Given that the ether group is the more powerful activator, it will primarily control the position of substitution. askthenerd.com Electrophiles will preferentially attack the positions ortho and para to the 3-methoxypropoxy group. The para position (C5) is sterically accessible. Of the two ortho positions (C1 and C3), C3 is more open to attack, while C1 is blocked by the benzyl substituent. Therefore, the major products are expected to be the result of substitution at C5 and C3.

Standard electrophilic aromatic substitution reactions are expected to proceed as follows:

| Reaction Type | Reagents | Primary Electrophile (E+) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Benzyl-5-nitro-2-(3-methoxypropoxy)benzene and 1-Benzyl-3-nitro-2-(3-methoxypropoxy)benzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-Benzyl-5-bromo-2-(3-methoxypropoxy)benzene and 1-Benzyl-3-bromo-2-(3-methoxypropoxy)benzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | 4-Benzyl-5-(3-methoxypropoxy)benzene-1-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 1-Benzyl-5-alkyl-2-(3-methoxypropoxy)benzene and 1-Benzyl-3-alkyl-2-(3-methoxypropoxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(4-Benzyl-5-(3-methoxypropoxy)phenyl)ethan-1-one |

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.

Reactions at the Methoxypropoxy Side Chain

The 3-methoxypropoxy side chain offers reaction sites at its two ether linkages and the aliphatic propane (B168953) chain. Ethers are generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage : The use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bonds. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The aryl ether bond (Aryl-O) is significantly stronger than the alkyl ether bonds (Alkyl-O). Therefore, cleavage is most likely to occur at the C-O bond between the propoxy chain and the benzene ring or the bond between the methoxy (B1213986) group and the propoxy chain. Selective cleavage may be possible under controlled conditions.

Oxidation : The C-H bonds on the propane chain, particularly those adjacent to the ether oxygens (alpha-positions), could be susceptible to oxidation, although this typically requires specialized reagents.

| Reaction | Reagents/Conditions | Affected Site | Potential Product(s) |

| Ether Cleavage (Full) | Excess HBr or HI, heat | Both ether linkages | 2-Benzylphenol (B1197477) and 1,3-dibromopropane (B121459) and bromomethane |

| Selective Ether Cleavage | BBr₃ | Aryl methyl ether cleavage | 3-(2-Benzylphenoxy)propan-1-ol |

Table 2: Potential Reactions Targeting the Methoxypropoxy Side Chain.

Coupling Reactions Involving the Benzyl Moiety

The benzyl group provides a reactive "handle" for various transformations, primarily at the benzylic position (the -CH₂- group). wikipedia.org

Benzylic Oxidation : The benzylic methylene (B1212753) group can be oxidized to a carbonyl group using a range of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. wikipedia.org This would convert the benzyl substituent into a benzoyl group, forming (2-(3-methoxypropoxy)phenyl)(phenyl)methanone.

Benzylic Halogenation : Free radical halogenation, for instance using N-Bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This produces 1-(bromo(phenyl)methyl)-2-(3-methoxypropoxy)benzene, which is a versatile intermediate for subsequent nucleophilic substitution or coupling reactions. wikipedia.org

Deprotonation and Alkylation : The benzylic protons are relatively acidic and can be removed by a strong base (like an organolithium reagent) to form a resonance-stabilized benzylic carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, in coupling reactions to form new C-C bonds at the benzylic position.

Cross-Coupling Reactions : While the unsubstituted benzyl group is not ideal for direct cross-coupling, it can be functionalized first. For example, after benzylic halogenation, the resulting benzyl halide can participate in various metal-catalyzed cross-coupling reactions. Alternatively, the phenyl ring of the benzyl group itself could be functionalized (e.g., via electrophilic aromatic substitution) and then used in coupling reactions like Suzuki or Heck couplings. researchgate.net

Role as a Precursor for the Synthesis of Complex Organic Architectures

The presence of multiple distinct reactive sites makes this compound a valuable precursor for synthesizing more complex molecules. By strategically combining the reactions described above, intricate structures can be assembled.

For instance, the molecule could serve as a starting point for building polycyclic aromatic systems. A possible pathway involves an intramolecular Friedel-Crafts reaction. Acylation of the primary benzene ring, followed by oxidation of the benzylic carbon to a ketone, would create a diketone. This intermediate could then potentially undergo an intramolecular aldol (B89426) condensation to forge a new ring.

Furthermore, the compound is a building block for synthesizing heterocyclic compounds. The synthesis of 1,2,3-triazole derivatives, for example, often starts from benzyl bromide which is converted to benzyl azide. derpharmachemica.comorgsyn.org The benzyl group in the title compound could be modified to participate in similar cycloaddition reactions, leading to complex triazole-based architectures. derpharmachemica.comnih.govnih.gov The methoxypropoxy chain could be functionalized to introduce additional diversity or solubility, a common strategy in the development of novel compounds. nih.gov

Investigation of Novel Reaction Pathways for the Compound

Beyond classical transformations, this compound is a candidate for exploration with modern synthetic methodologies.

C-H Activation/Functionalization : Directed C-H activation represents a powerful tool for selectively functionalizing otherwise unreactive C-H bonds. The ether oxygen of the methoxypropoxy group could serve as a directing group in metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium catalysts) to functionalize the C-H bond at the C3 position of the benzene ring with high regioselectivity. Similarly, the benzylic C-H bonds are prime targets for catalytic functionalization.

Photoredox Catalysis : Photoredox catalysis could open new reaction pathways, such as the generation of radicals under mild conditions. For example, it could facilitate novel coupling reactions at the benzylic position or enable transformations of the ether side chain that are not possible with traditional thermal methods.

Rearrangement Reactions : Investigation into potential skeletal rearrangements under thermal, acidic, or photochemical conditions could lead to novel and unexpected molecular scaffolds. For example, a Fries or Claisen-type rearrangement involving the ether linkage could be explored to move the side chain to a different position on the aromatic ring, yielding new isomers with different properties.

Conclusion and Future Research Perspectives for 1 Benzyl 2 3 Methoxypropoxy Benzene

Summary of Key Research Findings and Methodological Advancements

Given that 1-Benzyl-2-(3-methoxypropoxy)benzene is a novel compound, the primary methodological advancement would be its first successful synthesis and characterization.

Proposed Synthesis: The most direct and established route for the preparation of such an ether is the Williamson ether synthesis. youtube.combyjus.comwikipedia.org This method involves the SN2 reaction between an alkoxide and a suitable organohalide. wikipedia.orgmasterorganicchemistry.com For this specific target, the synthesis would likely proceed via the reaction of 2-benzylphenol (B1197477) with 1-bromo-3-methoxypropane (B1268092) or a more reactive equivalent like 1-(3-methoxypropoxy)-4-methylbenzenesulfonate (a tosylate). The phenol (B47542) is deprotonated with a base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide, which then acts as a nucleophile, displacing the bromide or tosylate leaving group. organic-chemistry.orgacs.org

Hypothetical Characterization Data: Upon successful synthesis, the compound would be characterized using standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below. ruc.dkyoutube.com

Interactive Data Table: Predicted Spectroscopic Data for this compound

Click to view predicted data

| Technique | Expected Observations |

| ¹H NMR | δ ~7.10-7.35 ppm (m, 9H, Ar-H), δ ~4.9-5.1 ppm (s, 2H, Ar-CH₂-Ph), δ ~4.1-4.3 ppm (t, 2H, O-CH₂-CH₂), δ ~3.5-3.7 ppm (t, 2H, CH₂-O-CH₃), δ ~3.3-3.4 ppm (s, 3H, O-CH₃), δ ~2.0-2.2 ppm (quint, 2H, -CH₂-CH₂-CH₂-) organicchemistrydata.orgchemicalbook.com |

| ¹³C NMR | δ ~155-157 ppm (Ar C-O), δ ~138-140 ppm (Ar C-ipso), δ ~126-130 ppm (Ar C-H), δ ~70-72 ppm (O-CH₂) , δ ~67-69 ppm (O-CH₂), δ ~59 ppm (O-CH₃), δ ~36-38 ppm (Ar-CH₂-Ph), δ ~29-31 ppm (-CH₂-CH₂-CH₂-) spectrabase.com |

| IR (Infrared) | ~3030 cm⁻¹ (Ar C-H stretch), ~2950, 2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Aryl ether C-O stretch), ~1120 cm⁻¹ (Alkyl ether C-O stretch) |

| Mass Spec (MS) | Expected [M]+ at m/z = 270.16 |

Key Research Findings (Theoretical): A foundational research finding would be the confirmation of its structure and the electronic properties conferred by its substituents. The alkoxy group is known to be an activating, ortho-para directing group in electrophilic aromatic substitution due to its +R (resonance) effect, which increases electron density on the benzene (B151609) ring. sarthaks.comdoubtnut.comyoutube.com However, the bulky ortho-benzyl group would be expected to provide significant steric hindrance, likely directing incoming electrophiles preferentially to the para position (position 4) and to a lesser extent, the other available ortho position (position 6).

Identification of Unexplored Research Avenues and Mechanistic Questions

The novelty of this compound means that virtually all aspects of its chemistry are unexplored.

Mechanistic Studies of Ether Cleavage: A significant area for investigation is the mechanism of its cleavage. Ethers can be cleaved under strong acidic conditions (e.g., HBr, HI). libretexts.orgmasterorganicchemistry.com Given the structure, cleavage could theoretically occur at three different C-O bonds. A key mechanistic question would be the selectivity of this cleavage: will it proceed via an SN1 pathway by forming a stable benzyl (B1604629) cation, or an SN2 pathway at the less hindered carbons of the methoxypropoxy chain? longdom.orgnumberanalytics.com Investigating the reaction products under various conditions would provide insight into the electronic and steric factors governing these pathways.

Conformational Analysis: The molecule possesses considerable conformational flexibility around its multiple single bonds. An unexplored avenue would be a detailed conformational analysis using a combination of variable-temperature NMR spectroscopy and computational chemistry to understand the preferred spatial arrangement of the benzyl and methoxypropoxy groups. acs.orgnih.gov This could reveal non-covalent interactions, such as π-stacking or C-H···π interactions, that influence its three-dimensional structure.

Reactivity Profiling: A systematic study of its reactivity is needed. This includes exploring the functionalization of the benzylic position through oxidation or radical halogenation, reactions known for benzyl groups. wikipedia.org Furthermore, mapping its behavior in various electrophilic aromatic substitution reactions would experimentally confirm the directing effects of the substituent array.

Applications in Materials Science: Inspired by recent work on benzyl ethers as dynamic covalent motifs, this compound could be explored as a building block for Covalent Adaptable Networks (CANs). wur.nlrsc.org The specific ether structure could offer unique reprocessing or self-healing properties in polymer materials.

Potential for Development of New Synthetic Strategies and Methodologies

The unique ortho-substitution pattern of this compound could be leveraged for the development of new synthetic strategies.

Scaffold for Complex Molecules: The compound could serve as a versatile starting material. For instance, directed ortho-metallation strategies could potentially functionalize the benzyl group's aromatic ring or the main benzene ring at specific positions, guided by the ether oxygen. It could also be a precursor for rearrangement reactions, such as the nih.govbeilstein-journals.org-Wittig rearrangement, to generate more complex molecular architectures. st-andrews.ac.uk

Novel Protecting Group Development: The 2-(3-methoxypropoxy)benzyl group could be investigated as a new type of protecting group for alcohols or other functional groups. organic-chemistry.orgwikipedia.org The presence of the additional ether functionality in the side chain might allow for selective cleavage under conditions that leave standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers intact, thereby adding a new tool for chemoselective synthesis. chemistryviews.orglabinsights.nl

Alternative Synthetic Approaches: Beyond the Williamson synthesis, milder and more versatile methods could be developed for its synthesis. For example, employing benzyl transfer reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions could be a viable alternative, especially for substrates sensitive to strongly basic conditions. nih.govbeilstein-journals.orgorgsyn.org

Outlook on the Broader Implications in Fundamental Organic Chemistry Research

The study of this compound, while specific, holds broader implications for the field of organic chemistry.

Understanding Steric and Electronic Effects: This molecule serves as an excellent model system for dissecting the interplay between steric bulk and electronic effects in controlling reactivity on an aromatic ring. The 1,2-disubstitution pattern is ideal for quantifying how a large, non-polar group (benzyl) modulates the strong electron-donating effect of an adjacent alkoxy group. sarthaks.comstackexchange.com

Probing Non-Covalent Interactions: Detailed structural studies could provide valuable data on through-space interactions between the π-system of the benzyl group and the ether side chain. Understanding these weak interactions is fundamental to supramolecular chemistry and rational drug design.

Expanding the Synthetic Toolbox: The development of new synthetic routes to and from this molecule, or its establishment as a novel protecting group, would contribute directly to the practical knowledge base of synthetic chemists, enabling more efficient and selective construction of complex organic molecules.

In essence, while this compound may currently be a hypothetical construct, its systematic investigation promises to yield valuable insights into chemical principles and to open new avenues for synthetic innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.